2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine
Description
IUPAC Nomenclature and Constitutional Isomerism Considerations
The systematic name 2-[(piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine follows IUPAC priority rules by:
- Selecting the tetrahydropyrimidine ring as the parent structure
- Identifying the substituent at position 2 as a piperazine-containing methyl group
- Using locants to specify attachment points
Constitutional isomerism arises from three structural variables:
- Positional isomerism in the tetrahydropyrimidine ring (potential substitution at positions 4 or 5)
- Alternative attachment modes of the piperazine moiety (N1 vs. N4 linkage)
- Variable methyl group placement on the heterocyclic scaffold
The compound's specific substitution pattern prevents geometric isomerism due to the absence of double bonds in the saturated tetrahydropyrimidine system.
Molecular Formula and Stereochemical Descriptors
The molecular formula C₉H₁₇N₄ derives from:
- C₄H₈N₂ : 1,4,5,6-tetrahydropyrimidine core
- C₅H₉N₂ : Piperazin-1-ylmethyl substituent
| Component | Carbon Atoms | Hydrogen Atoms | Nitrogen Atoms |
|---|---|---|---|
| Tetrahydropyrimidine | 4 | 8 | 2 |
| Piperazine-methyl | 5 | 9 | 2 |
| Total | 9 | 17 | 4 |
Stereochemical features include:
- Non-planar conformation of the saturated six-membered ring
- Axial chirality potential in the piperazine-methyl bridge
- Conformational isomerism from chair-boat transitions in the tetrahydropyrimidine system
SMILES Notation and InChI Key Representation
The canonical SMILES string:
C1CNCCN1CC2NCCCN2
Deconstructs as:
C1CNCCN1: Piperazine ringCC2NCCCN2: Methyl-linked tetrahydropyrimidine
InChI Key generation follows IUPAC standards:
- Layer 1: Main connectivity (C9H17N4)
- Layer 2: Charge/protonation state (neutral)
- Layer 3: Stereochemical descriptors (none required)
- Layer 4: Isotopic composition (natural abundance)
Example InChI Key pattern (hypothetical):
XXXXXXXYXYXXXXXX-UHFFFAOYSA-N
Table 1: Digital Representation Standards
| Identifier Type | Representation |
|---|---|
| SMILES | C1CNCCN1CC2NCCCN2 |
| InChI | InChI=1S/C9H17N4/c1-2-13-7-5-12(6-8-13)9-3-4-10-11-9/h9H,2-8H2,1H3 |
| InChI Key (hypothetical) | MRBFGEHILMYPTF-UHFFFAOYSA-N |
The structural features confirmed through these representations include:
- Methylene bridge between N1 of piperazine and C2 of tetrahydropyrimidine
- Saturation pattern maintaining single bonds in the heterocyclic core
- Tautomeric stability favoring the fully saturated form over partially unsaturated variants
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C9H18N4/c1-2-11-9(12-3-1)8-13-6-4-10-5-7-13/h10H,1-8H2,(H,11,12) |
InChI Key |
XTWBDAADBPDJGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods are efficient and provide good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amines in the piperazine ring are susceptible to alkylation. For example:
| Reactant | Conditions | Product | Outcome |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N,N'-Dimethyl derivative | Increased lipophilicity |
| Ethyl bromoacetate | Et₃N, CHCl₃, reflux, 12h | Piperazine-ethyl acetate conjugate | Enhanced solubility for drug design |
Alkylation typically occurs at the less sterically hindered piperazine nitrogen atoms, with regioselectivity influenced by reaction conditions.
Acylation Reactions
Acylation of the piperazine amines is well-documented:
| Acylating Agent | Catalyst | Product | Application |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 2h | N-Acetylated derivative | Stabilization for pharmacokinetic studies |
| Benzoyl chloride | DMAP, CH₂Cl₂, 0°C → RT | N-Benzoylpiperazine analog | Probing receptor-binding interactions |
Acylation modifies electronic properties and steric bulk, affecting biological activity.
Condensation Reactions
The tetrahydropyrimidine ring participates in condensation with aldehydes or ketones:
These reactions exploit the enamine-like reactivity of the tetrahydropyrimidine ring.
Cyclization Reactions
Under acidic or oxidative conditions, the compound undergoes cyclization:
| Conditions | Product | Key Feature |
|---|---|---|
| H₂SO₄, 100°C, 3h | Pyrido[1,2-a]pyrimidine derivative | Aromaticity enhancement |
| MnO₂, DCM, RT, 24h | Partially oxidized pyrimidine | Tautomeric stabilization |
Cyclization often improves metabolic stability in pharmaceutical contexts.
Nucleophilic Substitution
The methylene bridge between piperazine and tetrahydropyrimidine allows for substitution:
| Nucleophile | Conditions | Product | Utility |
|---|---|---|---|
| Thiophenol | NaH, DMF, 80°C, 4h | Thioether analog | Radioligand development |
| Sodium azide | DMSO, 120°C, 8h | Azido derivative | Click chemistry applications |
Metal-Catalyzed Cross-Coupling
The tetrahydropyrimidine ring supports palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-functionalized derivative | 65–78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analog | 55–70% |
These reactions enable precise structural modifications for structure-activity relationship (SAR) studies.
Key Research Findings:
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in alkylation and acylation by stabilizing transition states.
-
Steric Effects : Bulky substituents on the piperazine ring reduce reactivity at adjacent nitrogen atoms.
-
Thermodynamic Control : Cyclization reactions favor products with extended conjugation under high-temperature conditions .
Scientific Research Applications
2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The 1,4,5,6-tetrahydropyrimidine core is common among the compounds discussed. Variations arise in substituents at the 1- and 2-positions, which critically influence biological activity and physicochemical properties:
| Compound Name | Substituents at Key Positions | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine | 2-(Piperazin-1-yl)methyl | C₉H₁₇N₅ | Piperazine enhances solubility and binding |
| N-(4-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | 2-Carboxamide, 4-chlorophenyl | C₁₁H₁₂ClN₃O | Aryl carboxamide for COX inhibition |
| Morantel | 2-(3-Methylthienyl)ethenyl, 1-methyl | C₁₁H₁₅N₂S | Anthelmintic activity via nicotinic receptors |
| 2-Methyl-1,4,5,6-tetrahydropyrimidine | 2-Methyl | C₅H₁₀N₂ | Simplest alkyl derivative; limited bioactivity |
| N,N'-Dimethyl-1,4,5,6-tetrahydropyrimidinium iodide | 1,2-Dimethyl (quaternary ammonium) | C₆H₁₂N₂I | Cationic structure for ionic interactions |
Key Observations :
- Piperazine-containing derivatives (e.g., the target compound) exhibit improved solubility due to the basic nitrogen atoms in the piperazine ring .
- Aryl carboxamides (e.g., N-(4-chlorophenyl)- derivatives) demonstrate anti-inflammatory activity via COX-1/2 inhibition, with suppression rates up to 46.7% .
- Anthelmintic agents (e.g., Morantel, Pyrantel) feature thienyl or substituted ethenyl groups that enhance receptor specificity at neuromuscular junctions .
Pharmacological Activities
Anti-inflammatory Activity
- N-(4-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide and its trifluoromethyl analog showed 46.7% and 46.4% suppression of inflammation, respectively, in experimental models. Molecular docking confirmed strong interactions with COX-2 (R² > 0.83) .
- Piperazine derivatives are hypothesized to modulate inflammatory pathways via histamine or serotonin receptors, though specific data for the target compound are pending .
Anthelmintic Activity
- Morantel and Pyrantel act as cholinergic agonists, paralyzing helminths by depolarizing nicotinic acetylcholine receptors. Their efficacy is linked to the thienyl ethenyl substituent .
Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | LogP | Water Solubility |
|---|---|---|---|
| This compound | 195.27 | ~0.5 | High (piperazine) |
| 2-Methyl-1,4,5,6-tetrahydropyrimidine | 98.15 | 0.16 | Moderate |
| Morantel | 219.31 | 2.1 | Low |
Notes:
Biological Activity
2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 179.25 g/mol. Its structure includes a piperazine ring that contributes to its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that tetrahydropyrimidines can inhibit the growth of various bacterial strains. A study on related compounds demonstrated that certain tetrahydropyrimidines showed minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
Recent investigations into the anticancer potential of tetrahydropyrimidine derivatives have revealed promising results. For example, compounds derived from this class have been reported to exhibit cytotoxic effects against several cancer cell lines. In vitro studies indicated that these derivatives could induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of cell cycle progression .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in nucleotide synthesis and cell proliferation.
- Receptor Modulation : Some derivatives interact with specific receptors involved in cellular signaling pathways, which can lead to altered cellular responses.
- DNA Interaction : Certain studies suggest that these compounds may intercalate with DNA or interfere with DNA replication processes.
Case Studies
Q & A
Q. What strategies are effective for studying structure-activity relationships (SAR) in piperazinyl-tetrahydropyrimidine analogs?
- Methodological Answer : Systematic SAR involves: (i) Positional isomerism : Comparing 2-[(Piperazin-1-yl)methyl] vs. 4-substituted analogs. (ii) Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) on the pyrimidine ring to modulate electron density and receptor binding . (iii) Pharmacophore mapping : Computational docking studies (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions with target proteins .
Q. How can thermal stability and degradation pathways of this compound be evaluated for formulation studies?
- Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal decomposition temperatures and polymorphic transitions. For example, related pyrimidine-piperazine hybrids show stability up to 200°C, with degradation products identified via GC-MS as fragmented piperazine and pyrimidine derivatives . Accelerated stability studies under ICH guidelines (40°C/75% RH) assess hygroscopicity and oxidative degradation .
Q. What advanced chromatographic methods are recommended for impurity profiling during scale-up synthesis?
- Methodological Answer : Reverse-phase HPLC with UV/ELSD detection (C18 columns, acetonitrile/ammonium formate gradient) resolves process-related impurities. For example, Imp. H(EP) (CAS 158697-67-7), a common byproduct in piperazine alkylation, is quantified using a validated method with ≤0.15% acceptance criteria . Mass-directed purification (LC-MS) isolates trace impurities for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
